molecular formula C10H11N3O4S B12880341 N1-(5-Methoxyisoxazol-3-yl)sulphanilamide CAS No. 32326-14-0

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide

Cat. No.: B12880341
CAS No.: 32326-14-0
M. Wt: 269.28 g/mol
InChI Key: IOMPMWRTYPIHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide is a chemical compound with the molecular formula C10H11N3O4S. It is known for its unique structure, which includes a methoxyisoxazole ring and a sulphanilamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide typically involves the reaction of 5-methoxyisoxazole with sulphanilamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for efficient production with consistent quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has investigated its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(5-methoxy-1,2-oxazol-3-yl)benzenesulfonamide
  • N1-(5-methylisoxazol-3-yl)malonamide

Uniqueness

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide is unique due to its specific combination of a methoxyisoxazole ring and a sulphanilamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

32326-14-0

Molecular Formula

C10H11N3O4S

Molecular Weight

269.28 g/mol

IUPAC Name

4-amino-N-(5-methoxy-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C10H11N3O4S/c1-16-10-6-9(12-17-10)13-18(14,15)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3,(H,12,13)

InChI Key

IOMPMWRTYPIHRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.